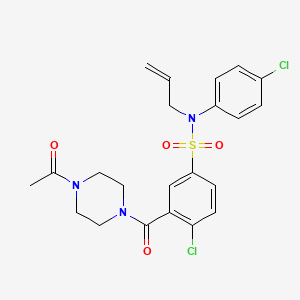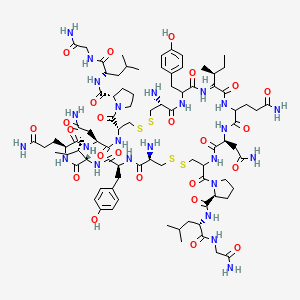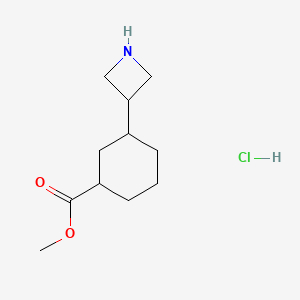
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclohexane, a six-membered carbocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride typically involves the aza-Michael addition reaction, which is a powerful method for constructing C–N bonds. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include ketones, alcohols, amides, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Uniqueness
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the azetidine and cyclohexane rings in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H20ClNO2 |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h8-10,12H,2-7H2,1H3;1H |
InChI-Schlüssel |
ASVDALDKTBURQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCC(C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



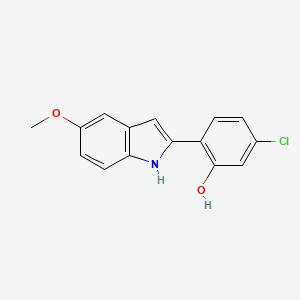

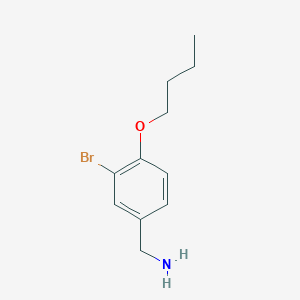
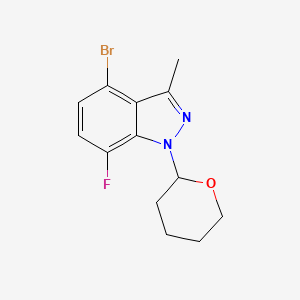
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
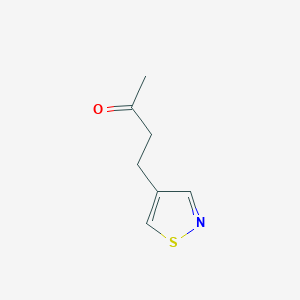
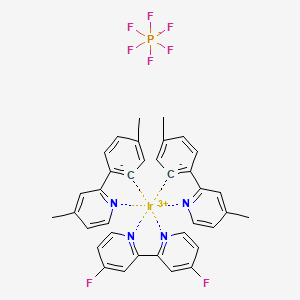

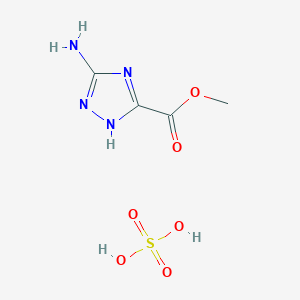
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
